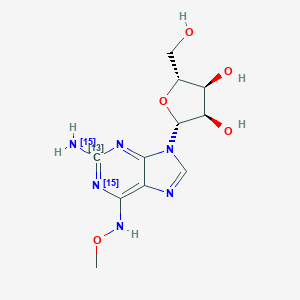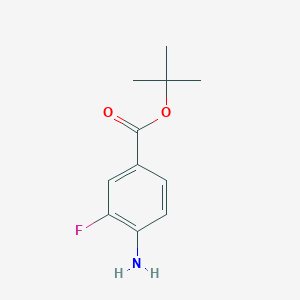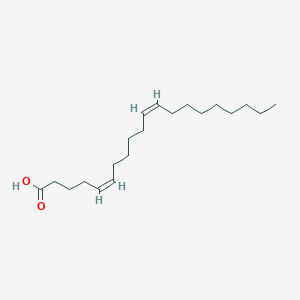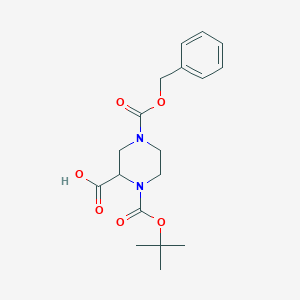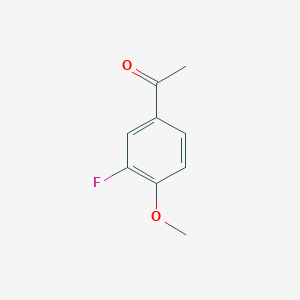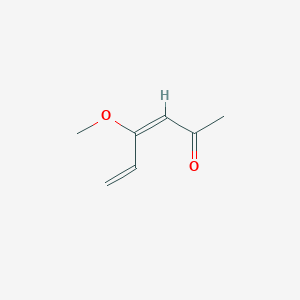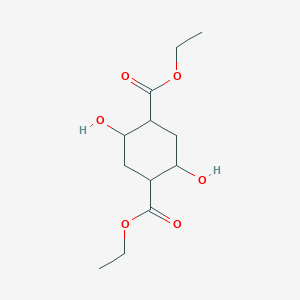
Diethyl 2,5-dihydroxycyclohexane-1,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2,5-dihydroxycyclohexane-1,4-dicarboxylate is an organic compound with the molecular formula C12H20O6 It is a diester derivative of cyclohexane, featuring two hydroxyl groups and two ester groups
準備方法
Synthetic Routes and Reaction Conditions
Diethyl 2,5-dihydroxycyclohexane-1,4-dicarboxylate can be synthesized through several methods. One common approach involves the esterification of 2,5-dihydroxycyclohexane-1,4-dicarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to its diethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions, such as temperature and pressure, is crucial to achieve consistent product quality.
化学反応の分析
Types of Reactions
Diethyl 2,5-dihydroxycyclohexane-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like pyridine.
Major Products
Oxidation: Formation of diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate.
Reduction: Formation of diethyl 2,5-dihydroxycyclohexane-1,4-dimethanol.
Substitution: Formation of diethyl 2,5-dialkoxycyclohexane-1,4-dicarboxylate.
科学的研究の応用
Diethyl 2,5-dihydroxycyclohexane-1,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme-catalyzed reactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the synthesis of polymers and as a precursor for the production of specialty chemicals.
作用機序
The mechanism by which diethyl 2,5-dihydroxycyclohexane-1,4-dicarboxylate exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions, influencing its behavior in biological systems.
類似化合物との比較
Similar Compounds
Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate: Similar structure but with methyl ester groups instead of ethyl.
Diethyl 1,4-cyclohexanedione-2,5-dicarboxylate: Differing in the oxidation state of the cyclohexane ring.
Diethyl 2,5-dihydroxyterephthalate: Similar functional groups but with an aromatic ring instead of a cyclohexane ring.
Uniqueness
Diethyl 2,5-dihydroxycyclohexane-1,4-dicarboxylate is unique due to its combination of hydroxyl and ester groups on a cyclohexane ring, providing distinct reactivity and potential for diverse applications in synthesis and research.
特性
IUPAC Name |
diethyl 2,5-dihydroxycyclohexane-1,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O6/c1-3-17-11(15)7-5-10(14)8(6-9(7)13)12(16)18-4-2/h7-10,13-14H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDAQHTYHFTVGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C(CC1O)C(=O)OCC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90290337 |
Source


|
| Record name | diethyl 2,5-dihydroxycyclohexane-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90290337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6966-80-9 |
Source


|
| Record name | NSC68141 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68141 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | diethyl 2,5-dihydroxycyclohexane-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90290337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
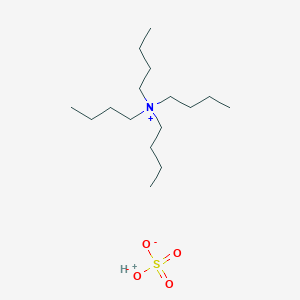
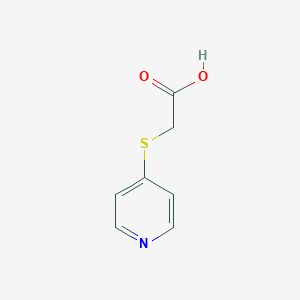
![[1,2,4]Triazolo[1,5-c]pyrimidine-5,7-diamine](/img/structure/B119995.png)


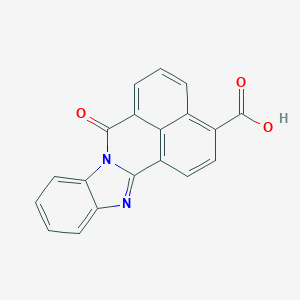
![2-Tributylstannylbenzo[b]thiophene](/img/structure/B120006.png)
